Bicyclo[4.2.0]octane-7-carboxamide
Description
Overview of Bicyclo[4.2.0]octane Scaffolds and their Significance in Organic Synthesis
Bicyclo[4.2.0]octane scaffolds are key structural units found in a variety of natural products and serve as versatile building blocks in synthetic organic chemistry. ontosight.airsc.org Their importance stems from the inherent strain within the fused cyclobutane (B1203170) ring, which can be strategically released to drive various chemical transformations. libretexts.org This moderate ring strain, arising from bond angle distortions at the bridgehead carbons, makes these systems reactive intermediates for constructing more complex molecular architectures. vulcanchem.com
The synthesis of the bicyclo[4.2.0]octane core is often achieved through [2+2] cycloaddition reactions, particularly photochemical cycloadditions, which can provide access to diverse stereoisomers. arkat-usa.orgnih.gov These scaffolds are integral to the synthesis of complex natural products like the kingianins, where the bicyclo[4.2.0]octane ring is a key structural feature. rsc.orgresearchgate.net Furthermore, derivatives of bicyclo[4.2.0]octane have been utilized as mechanophores, which are stress-responsive units in polymers that can undergo constructive transformations under mechanical force. nih.gov
The Role of Carboxamide Functionality within Strained Bicyclic Architectures
The incorporation of a carboxamide group into a strained bicyclic system like bicyclo[4.2.0]octane introduces a site for further functionalization and can significantly influence the molecule's reactivity and properties. In strained systems, the geometry of the amide bond can be distorted from its preferred planar conformation, leading to unique chemical behavior. rsc.orgrsc.org This "twist" in the amide bond can affect the conjugation between the nitrogen lone pair and the carbonyl group, altering the bond lengths and reactivity. rsc.orgrsc.org
The carboxamide moiety can participate in various chemical reactions, including hydrogen bonding, and can be a precursor to other functional groups. In the context of bicyclo[4.2.0]octane systems, the carboxamide group has been shown to be a suitable substituent for monomers used in alternating ring-opening metathesis polymerization (AROMP), leading to the formation of long, alternating polymers with well-defined structures. nih.gov The electronic properties of the carboxamide can also influence the reactivity of adjacent functional groups, such as alkenes, in polymerization reactions. nih.gov
Historical Perspectives on Synthetic Strategies for Bicyclo[4.2.0]octane Derivatives
Historically, the synthesis of bicyclo[4.2.0]octane derivatives has heavily relied on cycloaddition reactions. Photochemical [2+2] cycloadditions have been a cornerstone for constructing the fused cyclobutane ring. arkat-usa.orgnih.gov These reactions often involve the irradiation of a cyclohexene (B86901) derivative in the presence of an alkene. arkat-usa.org
Another classical approach involves the reaction of enamines of cyclohexanones with activated alkenes. For instance, the reaction of 1-morpholinocyclohexene with dimethyl maleate (B1232345) or dimethyl fumarate (B1241708) yields a cis-fused bicyclo[4.2.0]octane derivative. researchgate.net Ketene (B1206846) cycloadditions have also been employed, particularly in the synthesis of precursors for natural products like the kingianins. researchgate.net
Current Research Landscape and Academic Interest in Bicyclo[4.2.0]octane-7-carboxamide
Current research on this compound and its derivatives is driven by their potential applications in polymer chemistry and materials science. A significant area of interest is their use as monomers in AROMP to create novel polymers with alternating structures. nih.gov Researchers have developed scalable syntheses of bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides, which are isomers of the title compound, and have explored their polymerization with cyclohexene. nih.gov
The inherent strain of the bicyclo[4.2.0]octane system continues to be exploited in the development of mechanophores for stress-responsive materials. nih.gov Studies are ongoing to understand the mechanism of the mechanochemical ring-opening of these systems, which is believed to proceed through a diradical intermediate. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
90693-50-8 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
bicyclo[4.2.0]octane-7-carboxamide |
InChI |
InChI=1S/C9H15NO/c10-9(11)8-5-6-3-1-2-4-7(6)8/h6-8H,1-5H2,(H2,10,11) |
InChI Key |
XZJFFSKANAKVKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC2C(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Bicyclo 4.2.0 Octane 7 Carboxamide and Analogs
Strategic Construction of the Bicyclo[4.2.0]octane Core
The synthesis of the bicyclo[4.2.0]octane skeleton can be achieved through several strategic approaches, each offering distinct advantages in terms of stereocontrol and functional group compatibility.
[2+2] Cycloaddition Approaches
[2+2] cycloaddition reactions are a cornerstone in the synthesis of cyclobutane-containing molecules, including the bicyclo[4.2.0]octane system. nih.govnsf.gov This approach involves the union of two two-carbon components to form the four-membered ring.
Ketene (B1206846) Cycloaddition: The reaction of a ketene with an appropriate alkene is a powerful method for constructing the bicyclo[4.2.0]octane core. researchgate.netbenthamdirect.com For instance, the [2+2] ketene cycloaddition has been utilized as a key step in the synthesis of precursors for kingianins, a class of complex natural products. researchgate.netbenthamdirect.comacgpubs.org This non-biomimetic approach allows for the rapid construction of the carbon skeleton. acgpubs.org A one-pot enantioselective isomerization/stereoselective [2+2] cycloaddition process has also been developed to efficiently build the bicyclo[4.2.0]octane core. nih.gov
Photochemical Cycloaddition: Photochemical [2+2] cycloadditions offer another effective route. nih.govacs.org Direct irradiation can furnish bicyclo[4.2.0]octanes in a stereoselective manner. nih.gov For example, the synthesis of bicyclo[4.2.0]octane systems can be achieved through the photochemical [2+2] cycloaddition of an enantiomerically pure lactone with cis-1,2-dichloroethylene. acs.org The resulting cyclobutene (B1205218) can then be further manipulated to form the desired bicyclo[4.2.0]octane structure. acs.org
| Reactants | Conditions | Product | Reference |
| Ketene precursor and alkene | Thermal or photochemical | Bicyclo[4.2.0]octane derivative | researchgate.net |
| Enantiomerically pure lactone and cis-1,2-dichloroethylene | Photochemical irradiation, then reduction | Bicyclo[4.2.0]octane system | acs.org |
| Cyclohex-2-en-1-one and silyl (B83357) enol ether | Photochemical irradiation (λ = 300 nm) | (±)-Methyl (1R/S,6R,7R/S)-2-Oxo-7-(trimethylsiloxy)bicyclo[4.2.0]octane-7-carboxylate | thieme-connect.com |
Electrocyclic Reaction Cascades and Ring-Contraction/Expansion Strategies
Electrocyclic Reactions: Electrocyclic reactions, which involve the concerted reorganization of π-electrons to form a σ-bond and a new ring, are powerful tools in organic synthesis. rsc.org Specifically, 8π-6π electrocyclization cascades have been implicated in the biosynthesis of natural products containing the bicyclo[4.2.0]octadiene core. rsc.org This biomimetic approach can rapidly generate complex polycyclic frameworks. rsc.orgresearchgate.net Synthetic approaches often aim to generate linear tetraenes to initiate this biosynthetic cascade. nih.gov
Ring-Contraction/Expansion Strategies: Ring-contraction and ring-expansion reactions provide alternative pathways to the bicyclo[4.2.0]octane skeleton. The Wolff rearrangement, a classic ring-contraction method, can be used to form four-membered rings from larger ring systems, although it is thermodynamically less favored due to the increase in ring strain. thieme-connect.dentu.ac.uk Conversely, ring-expansion strategies, such as those involving cyclobutylmethylcarbenium ions, have also been explored. rsc.orgugent.be For example, a Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes provides access to bicyclo[4.2.0]octanes through a tandem Prins addition/ring expansion/1,2-silyl shift. nih.gov
| Starting Material | Key Transformation | Product | Reference |
| Linear tetraene | 8π/6π-electrocyclization cascade | Bicyclo[4.2.0]octadiene | rsc.orgnih.gov |
| Alkylidenecyclopropane acylsilane | Lewis acid-catalyzed ring-expanding cycloisomerization | Bicyclo[4.2.0]octane | nih.gov |
| α-(ω-iodoalkyl)-cycloalkanone | Samarium diiodide induced cyclization and subsequent radical-mediated ring expansion | Macrocyclic ketone containing bicyclo[7.2.0]undecane system | rsc.org |
Ring-Closing Metathesis (RCM) in Bicyclo[4.2.0]octane System Formation
Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool for the construction of cyclic and polycyclic systems. fao.org In the context of bicyclo[4.2.0]octane synthesis, RCM can be employed to form one of the rings of the bicyclic system. For instance, a diene precursor can undergo RCM to yield a bicyclo[4.2.0]octane system, as demonstrated in the synthesis of (-)-merrilactone A. acs.org This strategy often involves the initial formation of a cyclobutane (B1203170) ring, followed by the construction of the second ring via RCM. acs.org
Derivations from Cyclooctatetraene (B1213319) Precursors
Cyclooctatetraene (COT) serves as a versatile and readily available starting material for the synthesis of various bicyclo[4.2.0]octane derivatives. nih.govnih.govnih.govresearchgate.netmetu.edu.trdatapdf.comresearchgate.netresearchgate.netkisti.re.kr One of the earliest reported methods involved the addition of chlorine to COT, which proceeds with rearrangement to yield a bicyclo[4.2.0]octane derivative. datapdf.com This dichloride can then be converted to bicyclo[4.2.0]octane-7,8-diol. datapdf.com More contemporary approaches utilize COT to forge functionalized bicyclo[4.2.0]octadienes in a limited number of steps, providing a versatile platform for the synthesis of natural products. nih.gov For instance, a tactical anti-vicinal difunctionalization of COT can lead to an advanced bicyclo[4.2.0]octadiene intermediate. researchgate.net
Functional Group Interconversions and Derivatization at C-7
Once the bicyclo[4.2.0]octane core is established, the next crucial step is the introduction and manipulation of functional groups, particularly at the C-7 position, to arrive at the target bicyclo[4.2.0]octane-7-carboxamide.
Amide Formation from Carboxylic Acid Derivatives
The final step in the synthesis of this compound involves the formation of the amide bond. This is typically achieved from a corresponding carboxylic acid or its activated derivative at the C-7 position. Standard peptide coupling methods can be employed for this transformation. For example, a bicyclo[4.2.0]oct-1(8)-ene-8-carboxylic acid can be converted to its corresponding amide. acs.org The synthesis of bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide has been achieved from the corresponding nitrile intermediate, which is first hydrolyzed to the carboxylic acid and then coupled to form the amide. acs.org
| Starting Material | Reagents and Conditions | Product | Reference |
| Bicyclo[4.2.0]oct-1(8)-ene-8-carbonitrile | 1. H2SO4, H2O, 120 °C; 2. Coupling agent, amine | Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide | acs.org |
| Bicyclo[4.2.0]octane-7-carboxylic acid | Activating agent (e.g., carbodiimide), amine | This compound | benthamdirect.comnih.gov |
Conversion of Nitrile Intermediates to Carboxamides
The conversion of a nitrile group to a carboxamide is a crucial step in the synthesis of this compound. This transformation is typically achieved through partial hydrolysis of a bicyclo[4.2.0]octane-7-carbonitrile intermediate.
The hydrolysis of nitriles can be catalyzed by either acid or base. lumenlearning.com In practice, the reaction of nitriles with water alone is extremely slow. chemguide.co.uk Therefore, the nitrile is heated with a dilute acid, such as hydrochloric acid, or an alkali, like sodium hydroxide (B78521) solution. chemguide.co.uk The reaction proceeds in two stages: first, the formation of an amide, and then, under harsher conditions, the formation of a carboxylic acid or its salt. chemguide.co.ukbyjus.com
Controlling the reaction to stop at the amide stage can be challenging, as the amide can also be hydrolyzed under the reaction conditions. commonorganicchemistry.comchemistrysteps.com Milder reaction conditions are often employed to favor the formation of the amide. For instance, using an alkaline solution of hydrogen peroxide is a mild method for converting nitriles to amides. commonorganicchemistry.com Another approach involves the use of urea-hydrogen peroxide (UHP), a solid reagent that releases hydrogen peroxide upon dissolution. commonorganicchemistry.com Research has also shown that using tert-butanol (B103910) as a solvent can help to halt the hydrolysis at the amide formation stage. chemistrysteps.com
A specific example involves the hydrolysis of bicyclo[4.2.0]oct-1(8)-ene-8-carbonitrile with 20% potassium hydroxide at 50°C, which yielded bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide. nih.gov However, this reaction also resulted in the isomerization of the double bond. nih.gov
Table 1: Conditions for Nitrile to Carboxamide Conversion
| Reagent/Catalyst | Conditions | Notes | Reference |
| NaOH or KOH | Mild heating, careful monitoring | Can be difficult to achieve high yields due to further hydrolysis. | commonorganicchemistry.com |
| Alkaline H2O2 | Mild conditions | A milder alternative to strong acid or base hydrolysis. | commonorganicchemistry.com |
| Urea-Hydrogen Peroxide (UHP) | Mild conditions | Solid reagent that provides controlled release of H2O2. | commonorganicchemistry.com |
| tert-Butanol (solvent) | Not specified | Helps to stop the reaction at the amide stage. | chemistrysteps.com |
| 20% KOH | 50°C | Used for the synthesis of bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide. | nih.gov |
Transformations of Ketones to Carboxamide Scaffolds
The conversion of a ketone to a carboxamide is another important synthetic route. The Beckmann rearrangement is a classic and widely used method for this transformation. perlego.com This reaction involves the conversion of a ketoxime, derived from the corresponding ketone, into an amide under acidic conditions. perlego.com The reaction is initiated by the migration of a group from the carbon to the nitrogen atom. perlego.com
For instance, the acid-catalyzed Beckmann rearrangement of oximes derived from 1-substituted cis-bicyclo[4.2.0]octanones has been reported to yield the corresponding octahydroisoindolones. perlego.com The choice of catalyst and reaction conditions can be crucial for the success and regioselectivity of the rearrangement. perlego.comnih.gov Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2) has been used as a catalyst for the Beckmann rearrangement of ketones under mild conditions using hydroxylamine-O-sulfonic acid (HOSA). nih.gov
While the Beckmann rearrangement is a powerful tool, other methods for the direct conversion of ketones to amides are also being explored to avoid the often harsh conditions of the rearrangement.
Table 2: Beckmann Rearrangement for Ketone to Amide Conversion
| Starting Material | Reagent/Catalyst | Product | Reference |
| Oximes of 1-substituted cis-bicyclo[4.2.0]octanones | Acid catalyst | Octahydroisoindolones | perlego.com |
| Ketones | Cu(OTf)2, Hydroxylamine-O-sulfonic acid (HOSA) | Secondary amides | nih.gov |
Stereocontrolled and Regioselective Synthesis
The biological activity of bicyclo[4.2.0]octane derivatives is often highly dependent on their stereochemistry. Therefore, the development of stereocontrolled and regioselective synthetic methods is of paramount importance.
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Microbial reduction is a powerful tool for achieving high enantiomeric purity. google.com For example, the microbial reduction of a racemic bicyclo[4.2.0]octane derivative has been used to produce a ketone and an alcohol with high enantiomeric purity. google.com
Chiral catalysis is another key strategy for enantioselective synthesis. The use of chiral catalysts can direct a reaction to favor the formation of one enantiomer over the other. researchgate.net For instance, Corey's chiral oxazaborolidinium ion (COBI) has been used as a catalyst for the enantioselective Diels-Alder reaction to produce bicyclo[4.2.0]octene derivatives with high enantiomeric excess. researchgate.net The use of visible light in combination with a photosensitizer catalyst has also been shown to be an effective method for the high-efficiency, high-region, and stereoselective synthesis of 2-azabicyclo[4.2.0]octane compounds. google.com
Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. The formation of the bicyclo[4.2.0]octane ring system often involves cycloaddition reactions, where diastereoselectivity is a key consideration. nih.govacgpubs.org
The thermal intramolecular [2+2] cycloaddition of allenes has been shown to produce bicyclo[4.2.0]oct-5-ene derivatives with high regio- and stereoselectivity. nih.gov The stereochemistry of the starting allene (B1206475) is often transferred to the cycloadduct. nih.gov Similarly, photochemical [2+2] cycloadditions are a common method for constructing the bicyclo[4.2.0]octane skeleton, though they can sometimes lead to diastereomeric mixtures. The stereoselective synthesis of novel bis-homoinositols with bicyclo[4.2.0]octane motifs has also been achieved, demonstrating control over the diastereochemical outcome. nih.gov
Regioselectivity refers to the control of the orientation of a reaction at different possible sites. In the context of bicyclo[4.2.0]octane synthesis, regioselectivity is crucial in cycloaddition reactions that form the bicyclic core. For example, in the thermal intramolecular [2+2] cycloaddition of allenes, the distal double bond of the allene moiety regioselectively participates in the cycloaddition. nih.gov
The regioselectivity of derivatization reactions on the bicyclo[4.2.0]octane scaffold is also important for accessing a variety of analogs. The development of catalytic methods that provide general solutions for the regioselective functionalization of these systems is an active area of research. researchgate.net
Development of Novel Catalytic Systems and Reaction Conditions
The quest for more efficient, selective, and environmentally friendly synthetic methods drives the development of novel catalytic systems and reaction conditions. wiley-vch.de In the synthesis of bicyclic compounds, transition metal-catalyzed reactions, photochemical reactions, and biocatalytic reactions are some of the modern approaches being explored. numberanalytics.com
Researchers are continuously developing new catalysts and strategies to overcome challenges such as stereoselectivity, regioselectivity, and scalability. numberanalytics.com The use of chiral catalysts, flow chemistry, and computational methods are emerging trends in this field. numberanalytics.com For the synthesis of bicyclo[4.2.0]octane systems, novel functionalized intermediates have been prepared using various catalytic systems. The development of visible-light-promoted intermolecular [2+2] cycloaddition reactions has provided a mild and efficient method for constructing polysubstituted 2-azabicyclo[4.2.0]octane compounds. google.com
Transition Metal-Catalyzed Transformations
Transition metals, particularly ruthenium and palladium, have enabled the development of novel cyclization and isomerization reactions crucial for constructing and functionalizing the bicyclo[4.2.0]octane skeleton.
Ruthenium-Catalyzed Reactions
Ruthenium catalysts are highly effective in mediating isomerization and cycloaddition reactions. They can facilitate the conversion of allylic alcohols into saturated carbonyl compounds, a transformation that has been applied to complex systems. nih.gov For instance, ruthenium-catalyzed isomerization of specific ω-alkenylboronates provides a stereoselective route to versatile vinylboronates. rsc.org Another key application is in [2+2] intramolecular cycloadditions. Enallenylamides, for example, have been successfully converted into heterobicyclo[4.2.0]octane derivatives using an iridium/hν promoted [2+2] cycloaddition, a reaction principle that shares mechanistic features with potential ruthenium-catalyzed pathways. researchgate.net Furthermore, the merger of C-C bond cleavage with ruthenium-catalyzed remote C-H activation presents a sophisticated strategy for creating densely functionalized cyclobutane rings, which are integral to the bicyclo[4.2.0]octane structure. nih.gov
Palladium(0)-Catalyzed Reactions
Palladium(0) catalysts are renowned for their versatility in forming carbon-carbon and carbon-heteroatom bonds. In the context of bicyclo[4.2.0]octane synthesis, Pd(0)-catalyzed reactions have been instrumental. One notable example involves an ionization/cyclization reaction sequence. Starting from diacetoxy- or dichlorobicyclo[4.2.0]octa-2,4-diene derivatives, a Pd(0) catalyst facilitates the formation of oxazolidinone rings fused to the bicyclic framework. beilstein-journals.org This method provides a regio- and stereoselective means to introduce amino alcohol functionalities. beilstein-journals.org Another powerful application is the palladium-catalyzed synthesis of bicyclo[4.2.0]oct-1(6)-en-7-one from 2-methylvinyl triflate through a process of carbonylation followed by intramolecular cyclization. researchgate.net Palladium catalysis is also central to domino reactions that construct complex polycyclic systems, such as transforming 1,5-cyclooctadiene (B75094) into substituted bicyclo[3.3.0]octane ring systems, which are structurally related to bicyclo[4.2.0]octanes. core.ac.uknih.gov
Table 1: Examples of Transition Metal-Catalyzed Reactions for Bicyclic Synthesis
| Catalyst System | Substrate Type | Reaction Type | Product Skeleton | Reference |
|---|---|---|---|---|
| Ruthenium (Ru) | Achmatowicz Derivatives (Allylic Alcohols) | Isomerization | 4-keto-δ-valerolactones | nih.gov |
| Palladium(0) (Pd(0)) | trans-7,8-diacetoxybicyclo[4.2.0]octa-2,4-diene | Ionization/Cyclization | Oxazolidinone-fused bicyclo[4.2.0]octane | beilstein-journals.org |
| Palladium (Pd) | 2-Methylvinyl triflate | Carbonylation/Cyclization | Bicyclo[4.2.0]oct-1(6)-en-7-one | researchgate.net |
| Palladium (Pd(dppe)2) | Fused Polycyclic Enol Ethers | Isomerization | Bicyclo[n.2.1]alkanones | core.ac.uk |
Visible Light Photocatalysis for Bicyclic Compound Synthesis
Visible light photocatalysis has emerged as a powerful and sustainable strategy in organic synthesis, enabling the formation of radical intermediates under exceptionally mild conditions. nih.govrsc.org This approach avoids the need for high-energy UV light or harsh chemical reagents. nih.gov The methodology relies on a photocatalyst that, upon absorbing low-energy visible light, enters an excited state capable of single-electron transfer (SET) with an organic substrate to initiate a reaction cascade. nih.govrsc.org
This technology has been successfully applied to the synthesis of various bicyclic systems. For example, a visible-light-induced photocatalytic bicyclization of β-alkynyl propenones has been developed to produce highly decorated fluoren-9-ones through a radical-triggered cascade cyclization. rsc.org Another significant application is the direct synthesis of polysubstituted bicyclic acetals via a formal cycloaddition between cinnamyl alcohols and cyclic enol ethers under ambient photoredox catalysis conditions. nih.gov While direct synthesis of this compound using this method is still an area of development, the established protocols for creating other bicyclic and spirocyclic structures demonstrate the immense potential of photocatalysis. rsc.orgbohrium.com For instance, iridium-based photocatalysts have been used to transform biphenyl (B1667301) substrates derived from amino acids into bridged bicyclo[2.2.2]octene systems. rsc.org The principles underlying these transformations are readily adaptable to the construction of the fused cyclobutane ring characteristic of the bicyclo[4.2.0]octane core.
Table 2: Applications of Visible Light Photocatalysis in Bicyclic Synthesis
| Photocatalyst Type | Substrate Type | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| Not Specified | β-Alkynyl propenones & α-bromocarbonyls | Radical cascade cyclization | syn-Fluoren-9-ones | rsc.org |
| Not Specified | Cinnamyl alcohols & cyclic enol ethers | Formal cycloaddition | Polysubstituted bicyclic acetals | nih.gov |
| Iridium (Ir) | Biphenyl compounds from amino acids | Radical cyclization | Bicyclo[2.2.2]octene systems | rsc.org |
Chemoenzymatic Approaches for Selective Transformations
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of traditional organic chemistry to produce enantiomerically pure compounds. Enzymes, such as lipases and nitrilases, are particularly valuable for the kinetic resolution of racemic mixtures, a critical step in the synthesis of chiral molecules like many bicyclo[4.2.0]octane derivatives.
Enzymatic kinetic resolution has been successfully applied to precursors of the bicyclo[4.2.0]octane system. In one approach, racemic bicyclo[3.2.0]hept-2-en-6-one, a related bicyclic ketone, is first reduced to the corresponding secondary alcohol. The resulting racemic alcohol is then acetylated, and the acetate (B1210297) ester is subjected to enantioselective hydrolysis catalyzed by a lipase (B570770), such as porcine pancreatic lipase (PPL), Candida cylindracea lipase (CCL), or Mucor miehei lipase (MML). This process yields one enantiomer as the alcohol and the other as the unhydrolyzed ester, which can then be separated. A similar strategy has been applied directly to the enzymatic resolution of bicyclo[4.2.0]oct-2-en-7-ol. rsc.org
Nitrilases have also proven effective. For the synthesis of a precursor to the drug Ivabradine, a nitrilase from Rhodococcus rhodochrous was used for the enantioselective enzymatic hydrolysis of a racemic 3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile compound. google.com This reaction selectively converts one nitrile enantiomer into the corresponding carboxylic acid, achieving high enantiomeric excess. google.com
Table 3: Chemoenzymatic Resolutions of Bicyclo[4.2.0]octane Analogs and Precursors
| Enzyme | Substrate | Reaction Type | Result | Reference |
|---|---|---|---|---|
| Candida antarctica lipase B (CAL-B) | 7-Azabicyclo[4.2.0]oct-3-en-8-one (racemic) | Kinetic Resolution (Acylation) | (1R,6S)-enantiomer with >98% e.e. | |
| Candida cylindracea lipase (CCL) | Bicyclo[3.2.0]hept-2-en-6-yl acetate (racemic) | Enantioselective Hydrolysis | Optically active alcohol and ester | |
| Mucor miehei lipase (MML) | Bicyclo[3.2.0]hept-2-en-6-yl acetate (racemic) | Enantioselective Hydrolysis | Optically active alcohol and ester | |
| Nitrilase (Rhodococcus rhodochrous) | 3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (racemic) | Enantioselective Hydrolysis | (7S)-carboxylic acid product | google.com |
Chemical Reactivity and Mechanistic Investigations of Bicyclo 4.2.0 Octane 7 Carboxamide
Analysis of Ring Strain and its Influence on Reactivity
The bicyclo[4.2.0]octane ring system is characterized by inherent ring strain, primarily due to the presence of the four-membered cyclobutane (B1203170) ring fused to a six-membered cyclohexane (B81311) ring. This strain significantly influences the chemical reactivity of the molecule, often providing a thermodynamic driving force for reactions that lead to the opening of the cyclobutane ring. For instance, the strain in the bicyclo[4.2.0]octane system is a key factor in its thermal and mechanochemical reactions. nih.govcdnsciencepub.comnih.gov
The reactivity of bicyclo[4.2.0]octane derivatives can be modulated by the nature and position of substituents. The introduction of unsaturation or functional groups can either exacerbate or alleviate the ring strain, thereby affecting the activation barriers for various transformations. In the context of bicyclo[4.2.0]octane-7-carboxamide, the electronic and steric properties of the carboxamide group at the C7 position, which is part of the cyclobutane ring, are expected to play a crucial role in its reactivity profile. The strain within the bicyclic framework can make the bonds of the cyclobutane ring more susceptible to cleavage under thermal, photochemical, or chemical stress. nih.govnih.gov This inherent strain is a key consideration in understanding the pericyclic rearrangements and other reactions that this class of molecules undergoes.
Reactivity Profiles of the Carboxamide Moiety within the Bicyclic Framework
The carboxamide functional group is generally considered to be relatively stable. However, its reactivity can be influenced by the molecular scaffold to which it is attached. In the case of this compound, the strained bicyclic framework can impact the typical reactions of the carboxamide moiety.
The hydrolysis of amides to their corresponding carboxylic acids is a fundamental organic reaction, typically requiring acidic or basic conditions. chempedia.infoorganic-chemistry.org In the context of this compound, the hydrolysis of the amide can be a competing reaction during other transformations of the bicyclic system. For example, attempts to hydrolyze a related bicyclo[4.2.0]oct-1(8)-ene-8-carbonitrile to the corresponding carboxylic acid were accompanied by isomerization of the double bond, highlighting the interplay between the reactivity of the functional group and the stability of the bicyclic ring. acs.orgnih.gov
The rate of hydrolysis can be influenced by the stereochemistry of the bicyclic system. The rigidity of the bicyclic framework might affect the ability of the molecule to adopt the necessary transition state geometry for hydrolysis. stackexchange.com
Amidation reactions, which involve the formation of an amide from a carboxylic acid or its derivative, are also influenced by the steric environment around the reactive center. The synthesis of this compound derivatives would likely involve standard amidation protocols, but the yields and reaction conditions might need to be optimized to account for the steric hindrance imposed by the bicyclic structure.
Table 1: Hydrolysis of Bicyclo[4.2.0]oct-1(8)-ene-8-carbonitrile
| Entry | Temperature (°C) | Reaction Time (days) | Yield of Acid 8 (%) |
| 1 | 110 | - | Low selectivity |
| 2 | 40 | 4 | No reaction |
| 3 | 50 | 2 | 25 |
| 4 | 50 | 4 | 50 |
Data sourced from a study on the optimization of the hydrolysis of bicyclo[4.2.0]oct-1(8)-ene-8-carbonitrile. acs.orgnih.gov
The reduction of amides is a common method for the synthesis of amines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce the carboxamide group to an amine. harvard.edu The application of such reduction methods to this compound would be expected to yield the corresponding bicyclo[4.2.0]octan-7-aminomethane. The steric hindrance around the carboxamide group within the bicyclic framework could influence the rate of reduction.
In a related bicyclic system, the reduction of a double bond in the B-ring of a bicyclic carbamoyl (B1232498) pyridone was achieved via catalytic hydrogenation using palladium on carbon (Pd/C). nih.gov This demonstrates that catalytic reduction methods can be employed on these systems, although this specific example does not involve the reduction of the carboxamide group itself.
The oxidation of the carboxamide group is generally not a facile transformation. Specific reagents and conditions would be required to achieve oxidation, and such reactions are not commonly reported for this class of compounds. The oxidation of the related bicyclo[4.2.0]octan-7-amine has been mentioned in the literature, suggesting that the amino derivative could be a potential synthetic intermediate. smolecule.com
Oxidation and Reduction Chemistry of Bicyclo[4.2.0]octane Systems
The unique strained ring system of bicyclo[4.2.0]octane derivatives influences their reactivity in oxidation and reduction reactions, leading to stereoselective and regioselective transformations.
The Baeyer-Villiger oxidation transforms cyclic ketones into lactones, a reaction of considerable synthetic utility. thieme-connect.deacs.org In the case of racemic bicyclo[4.2.0]octan-7-one, this oxidation can be performed using chiral metal complexes to achieve a regiodivergent kinetic resolution. thieme-connect.de This means that each enantiomer of the starting ketone is preferentially converted into a different regioisomeric lactone with high enantiomeric enrichment. thieme-connect.de
For instance, chiral copper, zirconium, and aluminum complexes have been employed as catalysts. thieme-connect.de The zirconium-based reagent often requires stoichiometric amounts due to lower activity, while the aluminum complex can be used in catalytic amounts (25 mol%). thieme-connect.de Density Functional Theory (DFT) studies on the Baeyer-Villiger reaction of bicyclo[4.2.0]octan-7-one with hydrogen peroxide have shown that the formation of the "normal" lactone, where the more substituted carbon migrates, is both kinetically and thermodynamically favored. scholarsresearchlibrary.comresearchgate.net The presence of a benzene (B151609) ring fused to the bicyclo[4.2.0]octan-7-one structure has a significant impact on the stereochemical outcome of the oxidation. pnas.org
The regioselectivity of the Baeyer-Villiger reaction is primarily governed by the migratory aptitude of the substituents attached to the carbonyl group, with groups that can better stabilize a positive charge migrating more readily. scholarsresearchlibrary.com In enzymatic Baeyer-Villiger oxidations, both "normal" and "abnormal" lactones can be formed with varying enantiomeric excess depending on the specific enzyme used. acs.org
Table 1: Regiodivergent Kinetic Resolution of Bicyclo[4.2.0]octan-7-one via Baeyer-Villiger Oxidation. thieme-connect.de
| Catalyst System | Product 1 (Lactone) | Product 2 (Lactone) |
| Chiral Copper Complex (1) | (3aR,7aS)-hexahydrobenzo[c]furan-1(3H)-one (5) | (3aR,7aR)-hexahydrobenzo[b]furan-2(3H)-one (6) |
| Chiral Zirconium Complex (2) | (3aR,7aS)-hexahydrobenzo[c]furan-1(3H)-one (5) | (3aR,7aR)-hexahydrobenzo[b]furan-2(3H)-one (6) |
| Chiral Aluminum Complex (3) | (3aR,7aS)-hexahydrobenzo[c]furan-1(3H)-one (5) | (3aR,7aR)-hexahydrobenzo[b]furan-2(3H)-one (6) |
Note: The numbers in parentheses (e.g., (1), (5), (6)) refer to the compound numbers as designated in the source literature.
The selective hydrogenation of unsaturated bicyclo[4.2.0]octane derivatives is a key method for producing saturated bicyclo[4.2.0]octane systems. thieme-connect.de Catalytic hydrogenation is a common and effective method for this transformation. For example, the hydrogenation of bicyclo[4.2.0]oct-7-ene can be achieved using a nickel catalyst at elevated temperatures to yield bicyclo[4.2.0]octane. thieme-connect.de
The stereochemistry of the hydrogenation often proceeds with the addition of hydrogen to the less sterically hindered face of the double bond. For instance, reduction of bicyclo[4.2.0]oct-7-ene with deuteriodiimide results in the formation of deuterated bicyclo[4.2.0]octane, with deuterium (B1214612) addition occurring preferentially on the exo-face of the double bond.
In some cases, the reduction of functionalized bicyclo[4.2.0]octene systems can lead to a mixture of products. For example, the reduction of 8-chloro-8-methylbicyclo[4.2.0]oct-2-en-7-one with a zinc/copper couple yields a mixture containing a high percentage of the 8-endo-methyl compound. researchgate.net Microbial reduction has also been employed for the enantioselective reduction of bicyclo[4.2.0]oct-2-en-7-one derivatives, yielding ketones and alcohols with high enantiomeric purity. google.com
Polymerization Reactions of Bicyclo[4.2.0]octene-Carboxamide Monomers (e.g., Alternating Ring-Opening Metathesis Polymerization)
Bicyclo[4.2.0]octene-carboxamide monomers are valuable building blocks in polymer chemistry, particularly in alternating ring-opening metathesis polymerization (AROMP). nih.govresearchgate.netacs.orgacs.orgnih.gov AROMP allows for the synthesis of perfectly alternating copolymers with well-defined structures and low molecular weight distributions. nih.gov
In this process, a high-ring-strain monomer, such as a bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide, is copolymerized with a low-ring-strain olefin, like cyclohexene (B86901), in the presence of a ruthenium catalyst, such as the third-generation Grubbs catalyst. nih.govresearchgate.net The resulting polymers have a strictly alternating sequence of the two monomer units. acs.org
The synthesis of the required bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide monomers can be achieved through the ruthenium-catalyzed isomerization of the corresponding bicyclo[4.2.0]oct-7-ene-7-carboxamides. acs.orgnih.gov This isomerization and the subsequent polymerization can even be performed in a single pot. acs.orgnih.gov The properties of the resulting copolymers, such as their glass transition temperature and viscoelasticity, can be tuned by varying the substituents on the carboxamide monomer. nih.gov
The rate of the AROMP reaction is influenced by the nature of the amide substituent on the bicyclo[4.2.0]octene-carboxamide monomer. figshare.com For example, a propylbicyclo[4.2.0]oct-6-ene-7-carboxamide was found to ring-open three times faster than an N-(2-(2-ethoxyethoxy)ethanyl) substituted analogue. figshare.com This control over polymerization kinetics allows for the synthesis of gradient copolymers with varying monomer compositions along the polymer chain. figshare.com
Table 2: Monomers and Catalyst for Alternating Ring-Opening Metathesis Polymerization. nih.gov
| Monomer/Catalyst | Structure | Role in Polymerization |
| Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide (1a, 1b) | Varies based on R group | High-ring-strain monomer |
| Cyclic acetal (B89532) or lactone (2a) | Varies based on R group and ring size | Low-ring-strain comonomer |
| Third-generation Grubbs catalyst (5) | Ruthenium-based complex | Catalyst for metathesis polymerization |
Note: The numbers and letters in parentheses (e.g., (1a), (2a), (5)) refer to the compound designations in the source literature.
Structural Elucidation and Conformational Analysis of Bicyclo 4.2.0 Octane 7 Carboxamide
Advanced Spectroscopic Characterization Methodologies
A suite of spectroscopic methods is employed to determine the structure and stereochemistry of bicyclo[4.2.0]octane-7-carboxamide and its analogues.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of bicyclo[4.2.0]octane derivatives. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of individual atoms. For instance, in a study of 7,7-dimethoxybicyclo[4.2.0]octan-2-ones, the ¹³C NMR signals for the carbonyl carbon (C(2)) appeared at approximately 211.5 ppm, while the acetal (B89532) carbon (C(7)) was observed around 101.2 ppm. arkat-usa.org The chemical shifts of the methoxy (B1213986) groups were found at about 49-50 ppm. arkat-usa.org
Two-dimensional (2D) NMR techniques, such as COSY and HSQC, are instrumental in establishing the connectivity between protons and carbons. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) is critical for determining the relative stereochemistry of the molecule. For example, in the analysis of 7-methyl-substituted bicyclo[4.2.0]octane derivatives, a NOESY experiment confirmed the exo configuration of the methyl group at C9 (in a related system) through the observation of a correlation between the bridgehead proton H6 and the methyl protons (H9), and the absence of a correlation between H5 and H9. acgpubs.org This indicates that H6 and the methyl group are on the same face of the ring system. acgpubs.org Similarly, the stereochemistry of other substituted bicyclo[4.2.0]octane systems has been confirmed using NOESY experiments. acgpubs.org
Table 1: Representative ¹H NMR Data for a Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide Derivative acs.org
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (amide) | 5.65 | s | - |
| NH (amide) | 5.41 | s | - |
| H-7 | 2.82 | dd | 3.8, 14.0 |
| H-7 | 2.72 | dt | 3.8, 12.1 |
| H-6 | 2.39 | m | - |
| H-2 | 2.22 | ddd | 1.2, 3.0, 12.1 |
| H-2, H-5 | 2.17–2.05 | m | - |
| H-5 | 1.98–1.92 | m | - |
| H-4 | 1.80–1.74 | m | - |
| H-3 | 1.37–1.31 | m | - |
| H-3 | 1.19–1.10 | m | - |
Table 2: Representative ¹³C NMR Data for a Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide Derivative acs.org
| Carbon | Chemical Shift (δ, ppm) |
| C=O (amide) | 165.9 |
| C-8 | 163.0 |
| C-1 | 126.0 |
| C-7 | 37.9 |
| C-6 | 34.2 |
| C-2 | 32.9 |
| C-5 | 27.4 |
| C-4 | 26.8 |
| C-3 | 24.6 |
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of this compound and its derivatives by providing highly accurate mass-to-charge ratio (m/z) measurements. For instance, the molecular formula of a bicyclo[4.2.0]oct-1(8)-ene-8-carboxylic acid derivative was confirmed by HRMS (ESI-TOF), which showed an [M+H]⁺ ion at m/z 153.0911, corresponding to the calculated value of 153.0916 for C₉H₁₃O₂. acs.org In another example, the formation of diastereomeric 7-methylchloroketones was supported by HRMS, with observed peaks at m/z 200.0599 and 200.0606, consistent with the molecular formula C₁₀H₁₃³⁵ClO₂. acgpubs.org
Fragmentation analysis in mass spectrometry can also provide structural information. For example, in the mass spectrum of a trans-isomer of a bicyclo[4.2.0]octane derivative, a prominent peak was observed at m/z 255, corresponding to the loss of a tert-butyl group (M⁺ - 57). orgsyn.org
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the this compound structure. The presence of the amide functional group is characterized by distinct absorption bands. The N-H stretching vibrations typically appear in the region of 3400-3200 cm⁻¹, while the C=O stretching (Amide I band) is observed around 1680-1630 cm⁻¹. The N-H bending (Amide II band) usually occurs in the 1650-1550 cm⁻¹ range. For a trans-isomer of a related bicyclo[4.2.0]octane derivative, characteristic IR peaks were observed at 2929, 2857 (C-H stretching), and 1734 cm⁻¹ (C=O stretching of an ester). orgsyn.org
Table 3: Characteristic IR Frequencies for Bicyclo[4.2.0]octane Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Reference |
| C-H Stretch (alkane) | 2929, 2857 | orgsyn.org |
| C=O Stretch (ester) | 1734 | orgsyn.org |
| C=O Stretch (ketone) | ~1715 | arkat-usa.org |
X-ray Crystallography for Definitive Structure and Absolute Configuration
X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers. For complex bicyclic systems, X-ray analysis is invaluable. For example, the structure of a morpholine (B109124) derivative of a bicyclo[4.2.0]octene was unambiguously determined by X-ray crystallography. ethz.ch In another case, the structure of a dichlorinated bicyclo[4.2.0]octane derivative was elucidated, revealing a syn conformation of the bicyclic system with a chair conformation for the cyclohexane (B81311) ring. researchgate.net This technique has also been crucial in determining the structure of related complex natural products containing the bicyclo[4.2.0]octane core. researchgate.net
Table 4: Selected Crystallographic Data for a Dichlorinated Bicyclo[4.2.0]octane Derivative researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.234(2) |
| b (Å) | 10.987(2) |
| c (Å) | 15.123(3) |
| β (°) | 109.54(3) |
Determination of Stereochemistry and Diastereomeric Ratios
The bicyclo[4.2.0]octane framework can exist as multiple stereoisomers due to the presence of several chiral centers. The determination of the specific stereochemistry and the ratio of diastereomers in a mixture is crucial. The fusion of the cyclobutane (B1203170) and cyclohexane rings can be either cis or trans. The cis-fused isomer is generally more stable. arkat-usa.org The relative stereochemistry is often determined using NMR techniques, particularly NOESY, as described earlier. acgpubs.org
In synthetic procedures, the formation of diastereomeric mixtures is common. For instance, the photocycloaddition of 1,1-dimethoxyethylene to 5,5-dimethylcyclohex-2-enone (B1593525) yielded a 3:2 mixture of diastereomeric bicyclo[4.2.0]octan-2-ones. arkat-usa.org The ratio of these diastereomers can be influenced by the reaction conditions and the substitution pattern on the rings. The separation of these diastereomers is often achieved by chromatographic methods. orgsyn.org
Conformational Studies of the Bicyclo[4.2.0]octane Ring System using Spectroscopic and Computational Methods
The bicyclo[4.2.0]octane ring system is not planar and can adopt several conformations. The six-membered ring typically exists in a chair or boat-like conformation, which is influenced by the fusion to the four-membered ring and the substituents. Spectroscopic methods, such as NMR, provide insights into the dominant conformation in solution. For example, the coupling constants observed in ¹H NMR spectra can be related to the dihedral angles between adjacent protons, which in turn define the ring's conformation. cdnsciencepub.com
Computational methods, such as Density Functional Theory (DFT) calculations, are powerful tools for investigating the relative energies of different conformations and predicting the most stable geometries. rsc.org These calculations can complement experimental data and provide a more detailed understanding of the conformational landscape. For instance, computational analysis has been used to rationalize the observed diastereoselectivity in reactions involving bicyclo[4.2.0]octane intermediates. rsc.org In one study, semi-empirical PM7 calculations indicated that a bicyclo[4.2.0]octane derivative with a C=C double bond at the C4-C5 position was thermodynamically more stable by 2.39 kcal/mol than its isomer with the double bond at the C3-C4 position. acgpubs.org
Computational and Theoretical Investigations of Bicyclo 4.2.0 Octane 7 Carboxamide
Quantum Chemical Calculations on Bicyclo[4.2.0]octane Frameworks
A variety of quantum chemical methods, including Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2), have been employed to study the properties of bicyclo[4.2.0]octane and its isomers. atlantis-press.comresearchgate.net These calculations are crucial for understanding the fundamental electronic and geometric characteristics of this bicyclic system.
DFT methods, particularly with the B3LYP functional, are widely used for their balance of computational cost and accuracy in predicting the geometries and relative energies of bicyclo[4.2.0]octane isomers. neuroquantology.comorientjchem.org Hartree-Fock calculations, while providing a foundational understanding of the electronic structure, are often supplemented by methods that include electron correlation, such as MP2, for more accurate energy predictions. atlantis-press.comresearchgate.net The choice of basis set, such as 6-31G* or 6-311G+**, also plays a significant role in the accuracy of these calculations. neuroquantology.com
Energetic Landscape and Isomer Stability Analysis
Computational studies have been instrumental in mapping the energetic landscape of C8H14 isomers, which include the bicyclo[4.2.0]octane framework. atlantis-press.comresearchgate.netneuroquantology.com These studies consistently show that the relative stability of the isomers is dependent on the level of theory and basis set used. neuroquantology.com For instance, DFT/B3LYP calculations have been used to determine the relative energies and enthalpies of formation for various isomers, including cis- and trans-bicyclo[4.2.0]octane. atlantis-press.comneuroquantology.com
Studies on a range of C8H14 isomers have shown that the cis-fused bicyclo[4.2.0]octane is more stable than its trans counterpart. atlantis-press.com The stability of different isomers is influenced by ring strain and steric interactions. The introduction of a carboxamide group at the C7 position of the bicyclo[4.2.0]octane framework is expected to influence the relative stabilities of its conformers and diastereomers due to potential intramolecular interactions, such as hydrogen bonding, and steric hindrance.
Transition State Characterization and Reaction Barrier Determinations
Quantum chemical calculations are pivotal in elucidating the mechanisms of reactions involving the bicyclo[4.2.0]octane skeleton by characterizing transition states and determining activation barriers. For example, computational studies have been used to investigate the Cope rearrangement and ring-opening reactions of bicyclo[4.2.0]octa-3,7-dienes. acs.org These studies help in understanding whether reactions proceed through concerted or stepwise pathways.
In the context of reactions involving cations of bicyclo[4.2.0]octane, DFT calculations have been employed to map the interconversion pathways between different isomers through hydride shifts and rearrangements. orientjchem.org The activation energies for these transformations provide critical information about the feasibility of different reaction channels. orientjchem.org For Bicyclo[4.2.0]octane-7-carboxamide, theoretical calculations could similarly be used to predict the transition states and energy barriers for its synthesis and subsequent reactions, taking into account the electronic effects of the amide substituent.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling provides a powerful tool for understanding the intricate details of reaction mechanisms involving bicyclo[4.2.0]octane derivatives. DFT calculations have been successfully applied to study the pericyclic reactions of these systems, providing insights that are consistent with the Woodward-Hoffmann rules. researchgate.net For instance, the torquoselectivity in the 8π/6π electrocyclization cascade to form bicyclo[4.2.0]octadiene derivatives has been rationalized using DFT. researchgate.net
Furthermore, computational studies have shed light on the involvement of cationic intermediates in the oxygenation of related bicyclic systems, where the formation of rearranged products like bicyclo[4.2.0]octan-1-ols was explained by analyzing the transition state structures and activation free energies. semanticscholar.org For this compound, computational modeling could be employed to predict its reactivity in various transformations, such as cycloadditions or ring-opening reactions, and to understand the role of the carboxamide group in directing the stereochemical outcome. researchgate.netresearchgate.net
Conformational Preferences and Dynamics of Bicyclo[4.2.0]octane Systems
The bicyclo[4.2.0]octane framework possesses a degree of conformational flexibility. smolecule.com Computational methods, such as molecular mechanics and DFT, are employed to explore the potential energy surface and identify the most stable conformations. atlantis-press.com The cis and trans fusion of the cyclobutane (B1203170) and cyclohexane (B81311) rings leads to distinct conformational preferences.
For cis-bicyclo[4.2.0]octane, several low-energy conformations have been identified. The introduction of a bulky substituent, such as a carboxamide group at the C7 position, would significantly influence the conformational landscape. The interactions between the substituent and the bicyclic framework would dictate the preferred spatial arrangement of the molecule. Theoretical studies can predict these preferences and the energy barriers for interconversion between different conformers.
Electronic Structure and Bonding Analysis
Analysis of the electronic structure provides deep insights into the nature of chemical bonds and reactivity. While specific studies on the electronic structure of this compound are not widely available, general principles can be inferred from computational studies on related molecules. Methods like Natural Bond Orbital (NBO) analysis can be used to investigate bond polarities, hybridization, and hyperconjugative interactions.
Prediction and Validation of Spectroscopic Parameters through Theoretical Methods
Theoretical calculations are increasingly used to predict spectroscopic properties, which can then be compared with experimental data for structure validation. For bicyclic systems, computational methods can predict NMR chemical shifts and coupling constants, as well as vibrational frequencies. atlantis-press.com
For example, theoretical calculations of the circular dichroism (CD) spectrum of bicyclo[4.2.0]oct-3-ene-2,7-dione, a product of a related bicyclic compound, were used to determine its preferred conformation. rsc.org Similarly, for this compound, DFT and other quantum chemical methods could be used to predict its 1H and 13C NMR spectra. This would be particularly useful for distinguishing between different stereoisomers and for confirming the assigned structure.
Applications in Advanced Organic Synthesis and Materials Science Research
Bicyclo[4.2.0]octane-7-carboxamide as a Versatile Synthetic Intermediate
This compound and its isomers serve as exceptionally versatile synthetic intermediates. The amide functional group provides a handle for numerous chemical transformations, while the bicyclic core can be manipulated to introduce stereochemical complexity. For instance, bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides are key monomers in specific polymerization reactions. nih.gov The synthesis of these monomers can be achieved through the isomerization of related isomers like bicyclo[4.2.0]oct-7-ene-7-carboxamides, a reaction that can be catalyzed by ruthenium complexes and even performed in a single pot with subsequent polymerization. nih.gov
Furthermore, the development of general synthetic methods allows for the creation of various bicyclo[4.2.0]oct-1(8)-ene-8-carboxy derivatives from a central 8-cyano intermediate. This provides access to a range of functional groups on the alkene, including carboxamides, carboxynitriles, and carboxaldehydes, each exhibiting unique reactivity and utility as a synthetic building block. nih.gov
Strategies for the Total Synthesis of Natural Products and Their Analogs Incorporating the Bicyclo[4.2.0]octane Core
The bicyclo[4.2.0]octane core is a prominent feature in a variety of natural products. Its construction is often a pivotal step in their total synthesis.
Endiandric Acids and Kingianins : The synthesis of these complex polycyclic natural products frequently involves the bicyclo[4.2.0]octadiene scaffold. researchgate.net One powerful strategy intercepts the proposed biosynthetic pathway, which involves an 8π/6π-electrocyclization cascade. researchgate.netresearchgate.net Synthetic approaches often generate a functionalized bicyclo[4.2.0]octadiene from cyclooctatetraene (B1213319) in just a few steps. researchgate.net This intermediate then undergoes further transformations, such as intramolecular Diels-Alder reactions, to assemble the final tetracyclic structures of endiandric acids. researchgate.net For the kingianin family, which are dimers of bicyclo[4.2.0]octadiene units, non-biomimetic strategies are also employed. researchgate.netresearchgate.net These include enantioselective Diels-Alder reactions using strained cyclobutenones as dienophiles and [2+2] ketene (B1206846) cycloadditions to construct the core bicyclo[4.2.0]octane ring system. researchgate.netresearchgate.net
Aminocyclitols : Novel aminocyclitol derivatives possessing the bicyclo[4.2.0]octane skeleton have been synthesized, starting from cyclooctatetraene. acs.org Synthetic routes can involve the photooxygenation of a dibrominated bicyclo[4.2.0]octa-2,4-diene to create a tricyclic endoperoxide. acs.org This intermediate is then converted to a bis-epoxide, which, upon ring-opening and subsequent functional group manipulations, yields the desired halogenated bicyclo[4.2.0] inositols (tetrols). acs.org
Merrilactone A : While the core of merrilactone A is a bicyclo[3.3.0]octyl system, at least one asymmetric total synthesis proceeds via a key bicyclo[4.2.0]octane intermediate. In this route, a [2+2] photocycloaddition is used to form a cyclobutene (B1205218), which is then converted into a diene. This diene undergoes ring-closing metathesis to create the bicyclo[4.2.0]octane system. The synthesis is advanced by an oxidative ring expansion of this intermediate to a cyclooctanedione, which is then transformed into the final target structure.
Spirocyclic Cephalosporin (B10832234) Analogs : The cephalosporin core is a bicyclic structure composed of a β-lactam ring fused to a dihydrothiazine ring. While many synthetic modifications of cephalosporins exist, including the creation of spirocycles, these typically involve functionalization at the dihydrothiazine ring. ed.ac.uknih.govresearchgate.net Strategies for the total synthesis of cephalosporin analogues that incorporate a distinct bicyclo[4.2.0]octane core are not prominently featured in the reviewed chemical literature. ed.ac.uknih.govresearchgate.net
Utilization of Bicyclo[4.2.0]octane Derivatives as Monomers for Specialized Polymeric Materials
The unique structural and energetic properties of bicyclo[4.2.0]octane derivatives make them valuable monomers for creating specialized polymers with controlled architectures and properties.
AROMP (Alternating Ring-Opening Metathesis Polymerization) : Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide and related derivatives are highly effective monomers for AROMP. nih.gov When copolymerized with a low-strain cycloalkene like cyclohexene (B86901) in the presence of a ruthenium catalyst, these strained bicyclic olefins undergo rapid and alternating propagation. This process yields completely linear alternating copolymers with well-defined sequences and low dispersity. nih.gov The functionality on the carboxamide can be altered to tune the polymerization kinetics. The specific substituent on the monomer (e.g., amide, aldehyde, nitrile, ester) significantly impacts its reactivity and the regularity of the resulting polymer. nih.gov For example, while the N-propyl carboxamide and the carboxaldehyde are excellent substrates for AROMP, the corresponding carboxylate ester fails to react efficiently under similar conditions. nih.gov
Table 1: Reactivity of Bicyclo[4.2.0]oct-1(8)-ene-8-carboxy Monomers in AROMP with Cyclohexene
| Monomer Substituent | Reactivity in AROMP | Resulting Polymer Characteristics | Reference |
|---|---|---|---|
| N-Propyl Carboxamide | Efficient | Regio- and stereoregular alternating polymer | nih.gov |
| Carboxaldehyde | Efficient | Regioregular alternating polymer | nih.gov |
| Carboxynitrile | Slow and stereoirregular | High dispersity | nih.gov |
| Carboxylate Ester | Inefficient (no reaction) | No polymer obtained | nih.gov |
| Carboxylic Acid | Inefficient (no reaction) | No polymer obtained |
Microelectronics Applications : Derivatives of benzocyclobutene (BCB), which is bicyclo[4.2.0]octa-1,3,5-triene, are used to create thermosetting polymers for the microelectronics industry. These monomers, often containing other reactive groups like divinylsiloxane (DVS), can be polymerized through the thermal opening of the strained four-membered ring. rsc.org This process forms highly reactive o-xylylene (B1219910) intermediates that crosslink to produce polymers with high thermal stability and low dielectric constants, properties that are highly desirable for insulating layers and encapsulants in electronic devices. rsc.org
Exploitation of Intrinsic Ring Strain for Driving Novel Chemical Transformations
The significant ring strain inherent in the cyclobutane (B1203170) or cyclobutene portion of the bicyclo[4.2.0]octane system is a powerful driving force for a variety of chemical reactions. This stored energy can be released to facilitate transformations that might otherwise be energetically unfavorable.
One of the most prominent examples is in ring-opening metathesis polymerization (ROMP), as discussed previously. The relief of ring strain is the thermodynamic driving force for the polymerization of monomers like bicyclo[4.2.0]octene derivatives. rsc.org
Beyond polymerization, this principle is harnessed in the field of mechanochemistry. Bicyclo[4.2.0]octane units can be incorporated into polymer backbones as "mechanophores"—molecular units that respond to mechanical force. acs.orgnih.govduke.edu When subjected to elongational forces, such as those from ultrasonication, the strained cyclobutane ring undergoes a [2+2] cycloreversion. acs.orgnih.gov This ring-opening reaction is not random but follows a specific mechanistic pathway, proceeding through a 1,4-diradical intermediate. acs.orgnih.govresearchgate.net This transformation can be constructive, converting a destructive mechanical force into a specific chemical reaction that alters the material's properties, for example, by creating reactive sites for cross-linking. acs.orgnih.gov The use of the bicyclo[4.2.0]octane core offers an improvement in released strain compared to other mechanophores like bicyclo[3.2.0]heptane. rsc.org
Future Directions and Emerging Research Opportunities
Advancements in Asymmetric Synthesis and High Diastereoselectivity
The controlled synthesis of specific stereoisomers of bicyclo[4.2.0]octane-7-carboxamide is crucial for its potential applications in medicinal chemistry and materials science. Recent research has focused on developing highly enantioselective and diastereoselective methods to access these complex structures.
A significant breakthrough involves the use of chiral catalysts to control the stereochemical outcome of cycloaddition reactions that form the bicyclo[4.2.0]octane core. For instance, chiral oxazaborolidinium ion (COBI) catalysts have been successfully employed in the enantioselective Diels-Alder reaction of cyclobutenone derivatives with dienes to produce bicyclo[4.2.0]octane structures. bohrium.comresearchgate.net This method has shown high yields and excellent enantioselectivity, providing access to specific enantiomers of the bicyclic scaffold. bohrium.com The choice of catalyst, including alterations to the prolinol backbone and boroaryl substitution, has been shown to be critical in optimizing both the yield and the enantiomeric excess of the desired product. bohrium.com
Furthermore, the development of methods for the diastereoselective functionalization of the bicyclo[4.2.0]octane system is a key area of research. This includes the stereoselective introduction of substituents at various positions on the ring system, which can be achieved through a variety of strategies, including the use of chiral auxiliaries. nih.gov These auxiliaries can direct the approach of reagents to a specific face of the molecule, leading to the formation of a single diastereomer.
Recent studies have also demonstrated the use of [2+2] photocycloaddition reactions to construct the bicyclo[4.2.0]octane skeleton with high diastereoselectivity. tum.de The stereochemical outcome of these reactions can be influenced by the nature of the substituents on the reacting alkenes.
| Catalyst/Method | Reaction Type | Key Feature | Reference |
| Chiral Oxazaborolidinium Ion (COBI) | Enantioselective Diels-Alder | High enantioselectivity in forming bicyclo[4.2.0]octane derivatives. | bohrium.comresearchgate.net |
| Chiral Allenes and Lewis Acids | Isomerization/[2+2] Cycloaddition | Access to disparate bicyclo[4.2.0]octanes with control of enantioselectivity. | nih.gov |
| [2+2] Photocycloaddition | Cycloaddition | High diastereoselectivity in the synthesis of bicyclo[4.2.0]octanone derivatives. | tum.de |
Exploration of Unprecedented Reaction Pathways and Cascade Transformations
Researchers are actively exploring novel reaction pathways and cascade transformations to construct and functionalize the this compound scaffold in a more efficient and atom-economical manner. Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly attractive for building molecular complexity rapidly.
One emerging area is the use of pericyclic reaction cascades. researchgate.netresearchgate.net For example, an 8π/6π electrocyclization cascade has been utilized to prepare the central bicyclic scaffold of certain natural products. researchgate.netresearchgate.net These complex transformations, often inspired by biosynthetic pathways, can lead to the formation of multiple stereocenters with high control. researchgate.net
Visible-light-induced cascade reactions are also gaining prominence. A recent study demonstrated a cage-catalyzed asymmetric cascade [2+2] photocycloaddition/acyloin rearrangement to produce bicyclo[3.2.1]octanes, with bicyclo[4.2.0]octane intermediates being formed during the process. acs.org This highlights the potential of light-mediated transformations to access complex bicyclic systems.
Furthermore, the ring-opening reactions of bicyclo[4.2.0]octane derivatives are being investigated to understand the underlying mechanisms and to access new molecular architectures. nih.govthieme-connect.com Mechanochemical studies on the ring-opening of bicyclo[4.2.0]octane mechanophores have suggested a stepwise mechanism involving a 1,4-diradical intermediate, which provides insights for designing stress-responsive materials. nih.gov
| Reaction Type | Key Feature | Outcome | Reference |
| 8π/6π Electrocyclization Cascade | Biomimetic Synthesis | Formation of complex bicyclo[4.2.0]octadiene scaffolds. | researchgate.netresearchgate.net |
| Visible-Light-Induced Cascade | Asymmetric Catalysis | Synthesis of bicyclic systems via bicyclo[4.2.0]octane intermediates. | acs.org |
| Mechanochemical Ring-Opening | Stress-Responsive Chemistry | Formation of functionalized polymers via a diradical intermediate. | nih.gov |
| Lewis Acid-Catalyzed Cycloisomerization | Tandem Reaction | Access to bicyclo[4.2.0]octanes with embedded quaternary centers. | ethz.ch |
Integration of Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of organic synthesis, including the synthesis of complex molecules like this compound. These computational tools can be used to predict chemical reactivity and to design efficient synthetic routes, thereby accelerating the discovery and development of new compounds.
ML models are being developed to predict the outcomes of chemical reactions, including the reactivity of different functional groups and the stereoselectivity of a reaction. rsc.org This predictive power can help chemists to identify the most promising reaction conditions and to avoid unproductive experiments. While direct application to this compound is still emerging, the general principles are applicable.
Furthermore, machine learning can be used to optimize reaction conditions by analyzing large datasets of experimental results. researchgate.net By identifying the key parameters that influence the yield and selectivity of a reaction, ML models can suggest optimal temperatures, solvent systems, and catalyst loadings.
Design and Synthesis of Functionally Diverse Bicyclo[4.2.0]octane Derivatives for Chemical Biology Tools and Probe Development
The unique three-dimensional structure of the bicyclo[4.2.0]octane scaffold makes it an attractive platform for the development of chemical biology tools and probes. By strategically introducing functional groups onto the bicyclic core, researchers can create molecules that can interact with specific biological targets or be used to visualize biological processes.
The synthesis of functionally diverse bicyclo[4.2.0]octane derivatives is a key focus in this area. chemrxiv.org This involves developing synthetic methods that allow for the introduction of a wide range of functional groups, such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers, at specific positions on the bicyclo[4.2.0]octane ring system.
This compound and its analogs are being explored as scaffolds for the development of new therapeutic agents. The rigid bicyclic core can be used to hold pharmacophoric groups in a specific orientation, leading to enhanced binding affinity and selectivity for a biological target. For example, some natural products containing the bicyclo[4.2.0]octane skeleton have shown promising biological activities, including anti-cancer and anti-diabetic properties. acgpubs.org
The development of bicyclo[4.2.0]octane-based probes for use in chemical biology is another exciting area of research. These probes can be designed to bind to a specific protein or enzyme, allowing researchers to study its function in a cellular context. The carboxamide group at the 7-position provides a convenient handle for attaching reporter groups or other functionalities.
| Derivative Type | Potential Application | Key Design Feature | Reference |
| Fluorescently Labeled Analogs | Cellular Imaging | Incorporation of a fluorophore to visualize biological processes. | |
| Biotinylated Derivatives | Protein Pull-down Assays | Attachment of a biotin tag for affinity-based purification of binding partners. | |
| Photo-crosslinking Probes | Target Identification | Inclusion of a photo-activatable group to covalently link to interacting proteins. | |
| Bioisosteres | Drug Discovery | Replacement of a phenyl or other ring system to improve pharmacokinetic properties. | researchgate.net |
Q & A
Q. What are the established synthetic routes for bicyclo[4.2.0]octane-7-carboxamide derivatives, and how can their structural identity be confirmed experimentally?
Methodological Answer:
- Synthesis typically involves acid-amine coupling reactions under inert conditions, with catalysts like ruthenium-based metathesis catalysts (e.g., (3-BrPyr)₂Cl₂(H₂IMes)Ru=CHPh) .
- Structural confirmation requires a combination of NMR (¹H/¹³C), FT-IR (amide bond stretching at ~1650 cm⁻¹), and mass spectrometry (exact mass matching). For novel derivatives, elemental analysis and X-ray crystallography are critical to validate purity and stereochemistry .
Q. How should researchers design experiments to ensure reproducibility of this compound synthesis?
Methodological Answer:
- Follow guidelines for experimental transparency:
- Use standardized characterization protocols (e.g., IUPAC guidelines for NMR calibration) .
Advanced Research Questions
Q. How do kinetic factors influence the alternating ring-opening metathesis polymerization (AROM) of this compound derivatives with cyclohexene?
Methodological Answer:
- Kinetic studies reveal that the first ROM step of this compound is rate-determining, with activation energies dependent on substituent electronic effects .
- Use time-resolved gel-permeation chromatography (GPC) to monitor molecular weight evolution (up to ~130 kDa) and ¹H NMR to track monomer conversion. Compare results against computational models (e.g., DFT for transition-state analysis) .
Q. What experimental strategies resolve contradictions in copolymer sequence control when using this compound isomers?
Methodological Answer:
Q. How can researchers optimize functional group tolerance in this compound-based copolymers for biomedical applications?
Methodological Answer:
- Screen substituents (e.g., primary amines, ethoxyethoxy side chains) for compatibility with metathesis catalysts.
- Assess biocompatibility via:
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing discrepancies in this compound polymerization yields?
Methodological Answer:
Q. How can researchers validate computational models predicting this compound reactivity?
Methodological Answer:
- Compare DFT-predicted activation energies with experimental Arrhenius parameters (from kinetic studies).
- Validate transition-state geometries using X-ray crystallography or neutron diffraction data .
Experimental Design and Reporting
Q. What are the key components of a rigorous research proposal for studying this compound derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
